molecular formula C15H12ClNO2 B12125513 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B12125513
M. Wt: 273.71 g/mol
InChI Key: JYGFIYTYMXCNLH-UHFFFAOYSA-N
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Description

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 2-phenylethyl group at the 3rd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-phenylethyl chloride in the presence of a base, followed by chlorination at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and 2-phenylethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H12ClNO2/c16-12-6-7-14-13(10-12)17(15(18)19-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

JYGFIYTYMXCNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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